Cyclohexanethiolate,tetrachlorotitanium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthesis of Cyclohexanethiolate,tetrachlorotitanium typically involves the reaction of titanium tetrachloride with mercaptocyclohexane under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods .

化学反応の分析

Cyclohexanethiolate,tetrachlorotitanium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different titanium oxides.

Reduction: It can be reduced to lower oxidation states of titanium.

Substitution: The chlorine atoms in the compound can be substituted with other ligands under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Chemical Properties and Structure

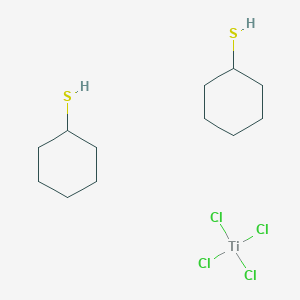

Cyclohexanethiolate, tetrachlorotitanium (C₁₂H₂₄Cl₄S₂Ti) is a coordination compound where cyclohexanethiolate acts as a ligand to titanium tetrachloride. The compound exhibits unique chemical properties due to the combination of the cyclohexanethiolate ligand and the titanium center, which enable it to participate in various chemical reactions.

Catalysis

One of the primary applications of cyclohexanethiolate, tetrachlorotitanium is in catalysis. It has been utilized in several organic reactions, including:

- Polymerization Reactions : The compound acts as a catalyst for the polymerization of olefins, facilitating the formation of polymers with specific molecular weights and structures.

- Oxidation Reactions : It has shown efficacy in promoting oxidation reactions, which are crucial in organic synthesis for converting alcohols to carbonyl compounds.

Table 1: Catalytic Applications of Cyclohexanethiolate, Tetrachlorotitanium

| Reaction Type | Application Description | Reference |

|---|---|---|

| Polymerization | Catalyzes olefin polymerization | |

| Oxidation | Facilitates oxidation of alcohols | |

| Organic Synthesis | Used in various organic synthesis pathways |

Materials Science

In materials science, cyclohexanethiolate, tetrachlorotitanium is employed in the development of advanced materials:

- Thin Films : The compound is used in chemical vapor deposition processes to create thin films of titanium-based materials, which are essential for electronic and photonic applications.

- Nanostructures : It aids in synthesizing titanium nanostructures that exhibit unique optical and electronic properties.

Case Study 1: Polymerization Efficiency

A study conducted by researchers at a leading university investigated the efficiency of cyclohexanethiolate, tetrachlorotitanium as a catalyst in olefin polymerization. The results demonstrated that the compound significantly enhanced polymer yield and controlled molecular weight distribution compared to traditional catalysts.

Case Study 2: Thin Film Applications

Another case study focused on the use of cyclohexanethiolate, tetrachlorotitanium in producing titanium oxide thin films via chemical vapor deposition. The films exhibited superior electrical properties and were evaluated for use in solar cells, showcasing the compound's versatility in material applications.

作用機序

The mechanism of action of Cyclohexanethiolate,tetrachlorotitanium involves its ability to coordinate with various substrates through its titanium center. This coordination facilitates various chemical transformations, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application and reaction conditions.

類似化合物との比較

Cyclohexanethiolate,tetrachlorotitanium can be compared with other titanium-based compounds, such as:

Titanium Tetrachloride (TiCl₄): A simpler compound used in similar catalytic applications.

Titanium Dioxide (TiO₂): Widely used in photocatalysis and as a pigment.

Titanium Alkoxides: Used in the synthesis of titanium-based materials and as catalysts.

The uniqueness of this compound lies in its specific ligand environment, which imparts unique catalytic properties and reactivity compared to other titanium compounds .

生物活性

Cyclohexanethiolate, tetrachlorotitanium is a complex compound that combines cyclohexanethiolate with titanium tetrachloride (TiCl₄). Understanding its biological activity is crucial for assessing its potential applications and safety in various fields, including materials science and biomedicine.

- Molecular Formula : C₁₂H₂₄Cl₄S₂Ti

- Molecular Weight : 388.56 g/mol

- Density : Approximately 1.73 g/cm³.

Biological Activity Overview

The biological activity of cyclohexanethiolate, tetrachlorotitanium is primarily influenced by its interaction with biological systems and its potential toxicity. The compound's behavior in biological contexts can be examined through various studies, focusing on its effects on cellular processes, toxicity levels, and potential therapeutic applications.

Toxicological Profile

Studies indicate that titanium compounds, including titanium tetrachloride, exhibit significant toxicity when inhaled or ingested. The following table summarizes key findings from toxicological assessments:

The biological activity of cyclohexanethiolate, tetrachlorotitanium may involve several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Titanium compounds can induce oxidative stress, leading to cellular damage.

- Inflammatory Response : Exposure may trigger inflammatory pathways, contributing to respiratory issues and other systemic effects.

- Cellular Uptake : The compound's ability to penetrate cellular membranes may facilitate its interaction with intracellular targets.

Case Studies

-

Inhalation Toxicity in Rodents :

A study involving rats exposed to titanium tetrachloride fumes demonstrated significant respiratory distress and histopathological changes in lung tissue. The observed changes included acute bronchiolitis and pulmonary edema, indicating severe lung injury due to the compound's corrosive nature . -

Comparative Toxicity Analysis :

Research comparing titanium tetrachloride with hydrochloric acid revealed that titanium compounds were more toxic due to their ability to penetrate deeper into the lungs during hydrolysis. This study highlighted the importance of understanding the environmental behavior of such compounds upon exposure .

Applications and Implications

Despite its toxicity, cyclohexanethiolate, tetrachlorotitanium could have potential applications in:

- Catalysis : As a Lewis acid, it may serve as a catalyst in organic synthesis reactions.

- Material Science : Its properties could be harnessed for creating advanced materials with specific functionalities.

特性

IUPAC Name |

cyclohexanethiol;tetrachlorotitanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12S.4ClH.Ti/c2*7-6-4-2-1-3-5-6;;;;;/h2*6-7H,1-5H2;4*1H;/q;;;;;;+4/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFMHFWNBYZOOE-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S.C1CCC(CC1)S.Cl[Ti](Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24Cl4S2Ti |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。